molecular formula C12H12O4 B11887643 Methyl 2-(6-hydroxy-5-methylbenzofuran-3-yl)acetate

Methyl 2-(6-hydroxy-5-methylbenzofuran-3-yl)acetate

Cat. No.: B11887643
M. Wt: 220.22 g/mol
InChI Key: YLYZXNNGQGVSIE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-hydroxy-5-methylbenzofuran-3-yl)acetate typically involves the esterification of 6-hydroxy-5-methylbenzofuran-3-yl acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-hydroxy-5-methylbenzofuran-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(6-hydroxy-5-methylbenzofuran-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(6-hydroxy-5-methylbenzofuran-3-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups play a crucial role in its biological activity by facilitating interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(6-hydroxybenzofuran-3-yl)acetate
  • Methyl 2-(5-methylbenzofuran-3-yl)acetate
  • Methyl 2-(6-hydroxy-5-methylbenzofuran-2-yl)acetate

Uniqueness

Methyl 2-(6-hydroxy-5-methylbenzofuran-3-yl)acetate is unique due to the specific positioning of the hydroxyl and methyl groups on the benzofuran ring. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 2-(6-hydroxy-5-methyl-1-benzofuran-3-yl)acetate

InChI

InChI=1S/C12H12O4/c1-7-3-9-8(4-12(14)15-2)6-16-11(9)5-10(7)13/h3,5-6,13H,4H2,1-2H3

InChI Key

YLYZXNNGQGVSIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1O)OC=C2CC(=O)OC

Origin of Product

United States

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